Methyl 1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzyl and pyridinecarboxylate. Benzyl compounds are often used in organic synthesis due to their stability and reactivity . Pyridinecarboxylates are a type of pyridine derivative, which are commonly used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzyl chlorides and pyridinecarboxylates . The reaction conditions and specific reagents would depend on the desired substitution pattern and functional groups.Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzyl group attached to a pyridinecarboxylate moiety. The 3,4-dichlorobenzyl indicates the presence of two chlorine atoms on the benzyl group. The 2-oxo-1,2-dihydro-3-pyridinecarboxylate suggests a pyridine ring with a carboxylate group and a ketone functional group .Chemical Reactions Analysis
Benzyl compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Pyridinecarboxylates can participate in reactions such as esterification and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Eco-Friendly Synthesis Methods
Research highlights the development of eco-friendly methodologies for synthesizing N-heterocycles, including dihydropyridines and furo[3,4-b]pyridines, through microwave-assisted reactions. These approaches offer advantages such as reduced environmental impact, higher yields, and energy efficiency, potentially applicable to the synthesis of compounds like Methyl 1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (H. Rodríguez et al., 2011).
Structural and Conformational Studies
Crystallography studies of related pyridine derivatives have deepened understanding of molecular structures, conformations, and the role of hydrogen bonds in molecular packing. These studies are crucial for designing molecules with desired properties, including stability, reactivity, and biological activity (R. Pandian et al., 2014).
Biological Activity Exploration
Modifications to the pyridine moiety, such as methylation, have been explored to enhance the biological properties of certain compounds. This approach suggests that modifying compounds like this compound could lead to improved analgesic or antimicrobial properties (I. Ukrainets et al., 2015).
Synthetic Scaffolds for Derivatization
The synthesis of dihydropyridine scaffolds for further derivatization towards new molecules is a significant area of research. These scaffolds are essential in medicinal chemistry for developing new therapeutic agents with tailored activities (Carlotta Borgarelli et al., 2022).
Antimicrobial Activity Studies
Synthesis and biological evaluation of pyridoquinolones and azetidinones derivatives indicate a method for creating compounds with potential antibacterial and antifungal activities. Research in this direction could be relevant for developing new antimicrobial agents using this compound as a base structure (N. Patel et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-3-2-6-17(13(10)18)8-9-4-5-11(15)12(16)7-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXYQLGOGZXVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.